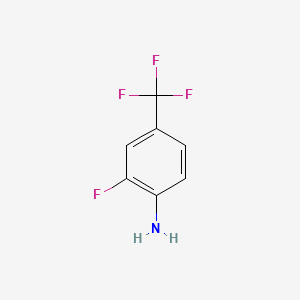

2-Fluoro-4-(trifluoromethyl)aniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHDUOQIXLGANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372211 | |

| Record name | 2-fluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69409-98-9 | |

| Record name | 2-fluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Fluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-(trifluoromethyl)aniline (CAS Number: 69409-98-9). This fluorinated aniline derivative is a valuable building block in medicinal chemistry and material science, making a thorough understanding of its physical characteristics essential for its effective application in research and development.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for designing experimental procedures, understanding its behavior in various solvents, and ensuring safe handling and storage.

| Physical Property | Value | Notes |

| Molecular Formula | C₇H₅F₄N | |

| Molecular Weight | 179.11 g/mol | [1] |

| Appearance | Colorless liquid to solid | [1] The substance can exist as a supercooled liquid or a solid at room temperature. |

| Melting Point | 120-123 °C | [2] |

| Boiling Point | 55 °C at 0.3 mmHg | [1][3][4][5] |

| 172.8 °C at 760 mmHg | [6] (Predicted) | |

| Density | ~1.4 g/cm³ | [6] (Predicted) |

| Solubility | Insoluble in water. | [2] |

| Soluble in organic solvents such as ethanol and ether. | [2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for characterizing this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

Given that this compound can be a liquid, its boiling point is a key characteristic. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

Methodology: Distillation Method (Atmospheric and Reduced Pressure)

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, condenser, receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.

-

Procedure: A sample of this compound is placed in the distillation flask along with boiling chips. The apparatus is sealed, and if applicable, the system is evacuated to the desired pressure.

-

Heating: The flask is heated gently.

-

Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Density Determination

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean, dry pycnometer is weighed accurately.

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is recorded.

-

Measurement with Water: The pycnometer is emptied, cleaned, and filled with distilled water. The mass of the pycnometer filled with water is recorded.

-

Calculation: The density is calculated using the formula: Density = (Mass of sample) / (Volume of sample) where the volume of the sample is determined from the mass of the water and its known density at the experimental temperature.

Solubility Determination

Understanding the solubility of a compound is critical for its use in reactions and formulations.

Methodology: Qualitative and Quantitative Determination

-

Qualitative Assessment: A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone, toluene, hexane). The mixture is agitated, and the dissolution is observed.

-

Quantitative Assessment (Gravimetric Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is carefully filtered to remove any undissolved solid.

-

A known volume of the filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated, and the mass of the remaining solute is determined.

-

The solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical substance like this compound.

Caption: Logical workflow for the characterization of physical properties.

Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Storage: Store in a cool, dry place away from incompatible materials.

This technical guide provides a foundational understanding of the physical properties of this compound. For any specific application, it is recommended to consult the most recent Safety Data Sheet (SDS) and perform independent verification of these properties.

References

- 1. ossila.com [ossila.com]

- 2. chembk.com [chembk.com]

- 3. 69409-98-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound CAS#: 69409-98-9 [amp.chemicalbook.com]

- 6. This compound | CAS#:69409-98-9 | Chemsrc [chemsrc.com]

Technical Guide: 2-Fluoro-4-(trifluoromethyl)aniline (CAS: 69409-98-9) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a key fluorinated building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of phosphodiesterase 2A (PDE2A) inhibitors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an aniline core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69409-98-9 | [1][2] |

| Molecular Formula | C₇H₅F₄N | [1] |

| Molecular Weight | 179.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Boiling Point | 172.8 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

Synthesis and Reactivity

This compound is a versatile intermediate for the synthesis of complex heterocyclic structures. The presence of the ortho-fluoro substituent facilitates nucleophilic aromatic substitution reactions, making it an excellent precursor for bicyclic and tricyclic heterocycles such as quinoxalines and benzoimidazotriazines.[5]

General Synthesis of Quinoxaline Derivatives

One of the key applications of this compound is in the synthesis of quinoxaline derivatives, which are scaffolds for various therapeutic agents. A general experimental protocol for the synthesis of a quinoxaline derivative from an o-phenylenediamine is outlined below.

Experimental Protocol: Synthesis of 6-Fluoro-8-(trifluoromethyl)quinoxalin-2(1H)-one

This protocol is adapted from methodologies for the synthesis of similar quinoxalinone structures.

Materials:

-

This compound

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Standard laboratory glassware and purification equipment

Procedure:

-

Step 1: Condensation. In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) to the solution and stir. To this mixture, add diethyl oxalate (1.05 eq) dropwise at room temperature.

-

Step 2: Cyclization. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Application in Drug Development: PDE2A Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that plays a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDE2A leads to increased intracellular levels of these cyclic nucleotides, which can modulate various physiological processes, including those involved in neurological and cardiovascular functions.[1]

Synthesis of Benzoimidazotriazine-based PDE2A Inhibitors

A multi-step synthesis of potent PDE2A inhibitors based on a benzoimidazotriazine scaffold has been reported, starting from a substituted aniline. The following is an adapted experimental protocol that could be employed using this compound as the starting material.

Experimental Protocol: Synthesis of a Benzoimidazotriazine Precursor

This protocol is based on the synthesis of 8-pyridinyl-substituted benzo[e]imidazo[2,1-c][1][2]triazines.[1]

Materials:

-

This compound

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O)

-

Acetic acid

-

4-Methyl-1H-imidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ethanol (EtOH)

-

Sodium nitrite (NaNO₂)

Procedure:

-

Step 1: Oxidation. To a solution of this compound (1.0 eq) in acetic acid, add sodium perborate tetrahydrate (2.0 eq). Heat the mixture at 65 °C for 48-72 hours.

-

Step 2: Nucleophilic Substitution. The product from Step 1 is dissolved in DMF, and 4-methyl-1H-imidazole (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction is stirred at room temperature for 24-48 hours.

-

Step 3: Reduction. The intermediate from Step 2 is then reduced using iron powder (5.0 eq) in a mixture of acetic acid and ethanol at reflux for 2.5 hours.

-

Step 4: Diazotization and Cyclization. The resulting amine is diazotized with sodium nitrite (1.1 eq) in a mixture of acetic acid and water at room temperature for 1 hour to yield the tricyclic benzoimidazotriazine core.

Signaling Pathway and Logical Relationships

The development of PDE2A inhibitors is based on modulating the cyclic nucleotide signaling pathway. The following diagrams illustrate the general synthetic workflow and the targeted biological pathway.

Caption: General synthetic workflow for PDE2A inhibitors.

Caption: PDE2A signaling pathway and the action of inhibitors.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its utility in the construction of heterocyclic systems, particularly those with applications as PDE2A inhibitors, highlights its significance in modern drug discovery. The synthetic protocols and pathway information provided in this guide serve as a valuable resource for researchers engaged in the development of novel therapeutics.

References

- 1. Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors | MDPI [mdpi.com]

- 2. Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[ e]imidazo[2,1- c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Fluoro-4-(trifluoromethyl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Fluoro-4-(trifluoromethyl)aniline (CAS No: 69409-98-9). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the fluorine and trifluoromethyl substituents. Accurate and comprehensive spectroscopic data is paramount for its identification, characterization, and quality control in various applications. This guide aims to consolidate the available spectroscopic information for this compound.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | m | 2H | Aromatic Protons |

| 6.82 | m | 1H | Aromatic Proton |

| 4.05 | bs | 2H | -NH₂ Protons |

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR (Carbon-13 NMR) Data

-

Aromatic Carbons: Multiple signals are anticipated in the range of 110-160 ppm. The carbon atom attached to the fluorine atom (C-F) would exhibit a large one-bond coupling constant (¹JC-F). The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The -CF₃ carbon signal is expected to be in the range of 120-130 ppm and will be split into a quartet.

¹⁹F NMR (Fluorine-19 NMR) Data

Detailed experimental ¹⁹F NMR data for this compound is not currently available. Nevertheless, two distinct signals are expected:

-

Aromatic Fluorine: A signal corresponding to the single fluorine atom on the aromatic ring.

-

Trifluoromethyl Group: A signal for the -CF₃ group, which would likely be a singlet in a proton-decoupled spectrum. The chemical shift of the CF₃ group in the related compound 2-fluoro-4-(trifluoromethyl)pyridine has been reported, which can serve as a useful reference point.

Infrared (IR) Spectroscopy

A detailed, peak-assigned IR spectrum for this compound is not publicly available. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Aniline) | 3300-3500 (typically two bands) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-F Stretch (Aryl Fluoride) | 1100-1400 |

| C-F Stretch (-CF₃) | 1100-1350 (strong, multiple bands) |

| N-H Bend (Aniline) | 1590-1650 |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Ion |

| 180 | [M+H]⁺ |

Molecular Formula: C₇H₅F₄N Molecular Weight: 179.11 g/mol

The observed mass of the protonated molecule ([M+H]⁺) is consistent with the calculated molecular weight.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. A reference standard, such as CFCl₃, is typically used.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR - Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates ions in the gas phase.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide summarizes the currently available spectroscopic data for this compound. While ¹H NMR and mass spectrometry data are established, further experimental work is required to fully characterize this compound by ¹³C NMR, ¹⁹F NMR, and IR spectroscopy. The provided experimental protocols offer a foundation for researchers to obtain this missing data, which will be crucial for the comprehensive understanding and utilization of this important chemical entity.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethyl)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on physicochemical properties and provides detailed, standardized experimental protocols for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to generate reliable solubility data, which is critical for reaction optimization, purification, formulation development, and overall process scale-up.

Introduction

This compound is an important fluorinated building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable precursor for synthesizing a wide range of biologically active molecules and functional materials.

Understanding the solubility of this compound in various organic solvents is a fundamental requirement for its effective use. Solubility data governs critical parameters in a laboratory and industrial setting, including:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation: Developing stable and effective formulations for drug delivery.

-

Process Safety and Handling: Informing decisions on solvent choice for safe handling and scale-up.

This document outlines the known physicochemical properties of this compound and provides robust experimental protocols to enable researchers to determine its solubility in a range of common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a liquid at room temperature, which indicates that solubility testing will involve determining its miscibility or quantifying the concentration at saturation in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 69409-98-9 | [1][2] |

| Molecular Formula | C₇H₅F₄N | [2] |

| Molecular Weight | 179.11 g/mol | [2] |

| Form | Liquid | [1] |

| Boiling Point | 55 °C at 0.3 Torr | [1] |

| Density | ~1.383 g/cm³ (Predicted) | [1][2] |

| Refractive Index | ~1.4650 | [1][2] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The this compound molecule possesses both polar (the amino group, -NH₂) and non-polar (the fluorinated aromatic ring) characteristics.

-

Polar Aprotic Solvents: High solubility is expected in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile due to favorable dipole-dipole interactions.

-

Polar Protic Solvents: Good solubility is anticipated in alcohols such as Methanol, Ethanol, and Isopropanol, which can engage in hydrogen bonding with the amine group.

-

Non-Polar Solvents: Moderate to good solubility is expected in solvents like Toluene and Tetrahydrofuran (THF) due to the aromatic nature of the compound.

-

Aliphatic Hydrocarbons: Lower solubility or partial miscibility is predicted in non-polar aliphatic solvents like Hexane and Heptane, as the polarity of the amine group may hinder complete mixing.

While these predictions are useful, precise quantitative data must be obtained experimentally.

Data Presentation for Experimental Results

To ensure data consistency and facilitate comparisons, all experimentally determined solubility values should be recorded in a structured format. Table 2 provides a template for recording quantitative solubility data at a specified temperature.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations (e.g., Miscible) |

| Alcohols | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Ketones | Acetone | 25 | |||

| Esters | Ethyl Acetate | 25 | |||

| Ethers | Diethyl Ether | 25 | |||

| Tetrahydrofuran (THF) | 25 | ||||

| Aromatics | Toluene | 25 | |||

| Halogenated | Dichloromethane | 25 | |||

| Hydrocarbons | Hexane | 25 | |||

| Polar Aprotic | Acetonitrile | 25 | |||

| Dimethylformamide (DMF) | 25 |

Experimental Protocols

Since this compound is a liquid, solubility determination involves assessing its miscibility with the solvent. If the liquids are not miscible in all proportions, a quantitative measurement of the concentration of the aniline in the solvent-rich phase at saturation is required.

Diagram of the General Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility or miscibility of a liquid compound.

Caption: General workflow for determining the solubility of a liquid solute.

Protocol 1: Visual Miscibility Determination (Qualitative)

This method provides a rapid assessment of whether the solute and solvent are miscible, partially miscible, or immiscible.

Materials:

-

This compound

-

Selected organic solvents

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Sealed test tubes or vials

Procedure:

-

Add 1 mL of the selected organic solvent to a clear, sealed test tube.

-

Incrementally add this compound to the solvent, starting with 0.1 mL.

-

After each addition, cap the tube and vortex for 30-60 seconds.

-

Allow the mixture to stand for at least 5 minutes and observe the result.

-

Continue adding the aniline derivative up to a 1:1 volume ratio with the solvent.

-

Record observations at each step.

Interpretation of Results:

-

Miscible: A single, clear liquid phase is formed at all proportions.

-

Immiscible: Two distinct liquid layers are observed, and the mixture becomes cloudy upon shaking but separates upon standing.

-

Partially Miscible: A single phase is observed at low concentrations of the aniline, but phase separation occurs after a certain concentration is exceeded.

Protocol 2: Isothermal Saturation with UV-Vis Spectrophotometry (Quantitative)

This method is highly accurate for determining the solubility of partially miscible compounds that have a UV chromophore, such as this compound.

Part A: Preparation of Calibration Curve

-

Prepare a stock solution of known concentration by dissolving a precise mass of this compound in a Class A volumetric flask with the solvent of interest.

-

From the stock solution, prepare a series of at least five standard solutions of decreasing concentration via serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. The solvent itself should be used as the blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

Part B: Solubility Measurement

-

In a sealed vial, add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent. An "excess" ensures that two phases will be present if the compound is not fully miscible.

-

Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the two phases to separate completely.

-

Carefully withdraw an aliquot from the clear, supernatant (solvent-rich) phase. To avoid contamination from the undissolved solute phase, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

-

Dilute the aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound.

Protocol 3: Isothermal Saturation with Gravimetric Analysis (Quantitative)

This method is a reliable alternative if a spectrophotometer is unavailable or if the compound has a weak chromophore.

Procedure:

-

Follow steps 1-3 from the Isothermal Saturation protocol (5.2, Part B) to prepare an equilibrated, two-phase system.

-

Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear, supernatant (solvent-rich) phase using a calibrated pipette.

-

Dispense the aliquot into a pre-weighed, dry evaporating dish or beaker. Record the exact mass of the empty container.

-

Weigh the container with the aliquot to determine the total mass of the solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood at a controlled temperature well below the boiling point of this compound to prevent its loss. A rotary evaporator can also be used.

-

Once all the solvent has evaporated, place the container in a vacuum oven at a mild temperature until a constant mass is achieved. This ensures all residual solvent is removed.

-

The final mass of the container plus the non-volatile solute is recorded.

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty container.

-

The solubility can then be expressed in g/100 mL or other relevant units.

Disclaimer: The protocols provided are intended as a guide. Researchers should always perform their own risk assessments and adhere to all institutional safety guidelines when handling chemicals. The accuracy of the results depends on the purity of the materials and the precision of the techniques employed.

References

Synthesis and characterization of 2-Fluoro-4-(trifluoromethyl)aniline

An in-depth guide to the synthesis and characterization of 2-Fluoro-4-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science.

Introduction

This compound is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of a wide range of organic molecules. The presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties and metabolic stability to the final products, making it a valuable component in the design of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance lipophilicity and binding affinity of drug candidates to their targets. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 69409-98-9 | [1] |

| Molecular Formula | C₇H₅F₄N | [2] |

| Molecular Weight | 179.11 g/mol | [2] |

| Appearance | Solid | [1] |

| Form | Clear, faint yellow liquid | |

| Refractive Index (n20/D) | 1.4650 | |

| pKa | 1.37 ± 0.10 (Predicted) | |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Synthesis Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Synthesis from 2-Fluoro-4-(trifluoromethyl)benzoic Acid

This method involves the conversion of the carboxylic acid to the corresponding aniline. A general workflow for this synthesis is depicted below.

Experimental Protocol:

-

To a solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1.00 eq.) and copper(I) chloride (CuCl, 0.03 eq.) in tert-butanol (t-BuOH), triethylamine (TEA, 1.10 eq.) is added dropwise at room temperature.

-

The reaction mixture is then heated to 50 °C, and diphenylphosphoryl azide (DPPA, 1.05 eq.) is added slowly and dropwise at a temperature between 50-60 °C.

-

The mixture is subsequently heated to 80-85 °C and stirred overnight.

-

Upon completion, the solution is concentrated under reduced pressure.

-

The residue is dissolved in water and filtered. The filtrate is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is dissolved in tert-butyl methyl ether (TBME), and hydrogen chloride (HCl) gas is passed through the solution for 2 hours.

-

The resulting solid is collected, dissolved in water, and the solution is basified with a 2M sodium hydroxide (NaOH) solution.

-

The aqueous layer is extracted with TBME, and the organic layer is dried and concentrated to yield this compound.

Synthesis from p-Trifluoromethylaniline

An alternative route begins with p-trifluoromethylaniline, which undergoes chlorination followed by a fluorination reaction.[3]

Experimental Protocol:

-

p-Trifluoromethylaniline is used as the starting material.[3]

-

A chlorinating agent is activated by dimethyl sulfoxide (DMSO) to achieve selective chlorination, yielding 3-chloro-4-aminotrifluorotoluene.[3]

-

This intermediate then undergoes a fluorination reaction.[3]

-

The final product is obtained after purification via salification.[3]

Characterization Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.27 (m, 2H), 6.82 (m, 1H), 4.05 (bs, 2H) | |

| Mass Spectrometry (MS) | m/z = 180 [M + H]⁺ | |

| ¹³C NMR | Data not explicitly found in searches. | |

| Infrared (IR) | Data not explicitly found in searches. |

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block due to its reactive sites, which allow for a variety of chemical transformations. Its applications span from the synthesis of complex heterocyclic systems to its incorporation into biologically active molecules.[4]

The ortho-substituted fluorine atom is susceptible to nucleophilic aromatic substitution, which makes this compound an excellent precursor for the synthesis of bicyclic and tricyclic heterocycles such as quinoxalines, quinolines, and benzoimidazotriazines.[4] Furthermore, it is utilized as a key building block in the synthesis of ocfentanil derivatives, which have applications as analgesics.[4] It is also employed in the synthesis of triarylmethane derivatives through a conjugate addition to para-quinone methides.[4] The unique properties conferred by the fluorine and trifluoromethyl substituents make this aniline derivative a compound of significant interest in drug discovery and medicinal chemistry research.[4]

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, STOT SE 3 | GHS07 | Warning | H302+H312+H332, H315, H319, H335 | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 |

Conclusion

This compound is a synthetically valuable compound with established protocols for its preparation and well-documented utility in the synthesis of complex organic molecules. Its unique substitution pattern makes it a sought-after intermediate in the development of new pharmaceuticals and functional materials. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile chemical building block.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in 2-Fluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom ortho to the amine and a trifluoromethyl group in the para position, significantly modulates the reactivity of the amine group. This guide provides a comprehensive overview of the electronic properties, basicity, and common chemical transformations of the amine functionality in this versatile molecule. The presence of two strongly electron-withdrawing groups, fluorine by induction and the trifluoromethyl group by a combination of strong induction and hyperconjugation, renders the amine group significantly less nucleophilic and basic compared to aniline. This attenuated reactivity, however, allows for selective and controlled functionalization, making it a valuable synthon in the synthesis of complex molecular architectures.[1]

Electronic Effects and Basicity

The reactivity of the amine group in this compound is fundamentally governed by the electronic effects of the fluorine and trifluoromethyl substituents. Both are electron-withdrawing groups, which decrease the electron density on the nitrogen atom of the amine.

-

Inductive Effect (-I): Both fluorine and the trifluoromethyl group exert strong negative inductive effects, pulling electron density away from the aromatic ring and, consequently, from the amine group through the sigma bond framework. The ortho-fluoro substituent has a particularly pronounced inductive effect due to its proximity to the amine.

-

Resonance/Mesomeric Effect: The fluorine atom, being a halogen, can exhibit a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic pi-system. However, for halogens, the -I effect typically outweighs the +M effect. The trifluoromethyl group is generally considered to have a weak -M effect (hyperconjugation).

The cumulative result of these effects is a significant reduction in the electron-donating ability of the amine's lone pair, leading to lower basicity and nucleophilicity compared to unsubstituted aniline.

Basicity Data

| Compound | pKa of Conjugate Acid (Predicted) |

| This compound | ~1.37 |

This predicted value is significantly lower than that of aniline (pKa ≈ 4.6), highlighting the profound impact of the electron-withdrawing substituents.

Chemical Reactivity and Synthetic Applications

Despite its reduced nucleophilicity, the amine group of this compound undergoes a variety of important chemical transformations, making it a valuable precursor in organic synthesis.

N-Acylation

The amine group can be acylated to form the corresponding amide. This reaction often requires forcing conditions or the use of a catalyst due to the reduced nucleophilicity of the amine. Acylation is a common strategy to protect the amine group or to introduce new functional moieties.

Experimental Protocol: Acetylation of this compound (General Procedure)

A general procedure for the acetylation of anilines can be adapted for this compound.

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, pyridine or triethylamine (1.2 eq.), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide.

-

Purify the product by recrystallization or column chromatography.

N-Alkylation

Direct N-alkylation of this compound is challenging due to its low nucleophilicity. More forcing conditions, such as the use of strong bases and reactive alkylating agents, may be required. Reductive amination provides an alternative and often more efficient route to N-alkylated products.

Experimental Protocol: Reductive Amination with Benzaldehyde (General Procedure)

-

To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent like methanol or dichloroethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the imine is fully reduced (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-benzyl-2-fluoro-4-(trifluoromethyl)aniline.

Diazotization and Sandmeyer-Type Reactions

The amine group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions. This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and trifluoromethyl groups, among others.[2]

Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction (General Procedure)

-

Diazotization: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in the subsequent step.

-

Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid (e.g., HCl).

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of N₂) should be observed.

-

After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic extract, dry it over an anhydrous salt, and remove the solvent.

-

Purify the resulting aryl halide by distillation or chromatography.

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines. The amine group, along with the ortho-fluoro substituent, can participate in condensation and cyclization reactions.

Experimental Protocol: Synthesis of 2,3-Diphenyl-6-(trifluoromethyl)-5-fluoroquinoxaline

-

In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1.0 eq.) and benzil (1.0 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the functionalization of this compound.

Caption: Workflow for the N-acylation of this compound.

Caption: Workflow for Diazotization followed by a Sandmeyer Reaction.

Conclusion

This compound is a sterically hindered and electronically deactivated aniline derivative. The presence of the ortho-fluoro and para-trifluoromethyl groups significantly reduces the basicity and nucleophilicity of the amine group. Nevertheless, this amine undergoes a range of synthetically useful transformations, including acylation, alkylation (often via reductive amination), and diazotization. Its ability to serve as a precursor for various heterocyclic systems, such as quinoxalines, further underscores its importance in synthetic and medicinal chemistry. A thorough understanding of the electronic factors governing its reactivity is crucial for the successful design and execution of synthetic routes involving this versatile building block.

References

The Dichotomy of Fluorine: An In-depth Technical Guide to the Electronic Effects of Fluorine and Trifluoromethyl Groups in Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the profound electronic influence of fluorine and trifluoromethyl substituents on the aniline scaffold. The unique properties of these groups, from the high electronegativity of fluorine to the strong inductive effect of the trifluoromethyl moiety, significantly alter the physicochemical and pharmacological characteristics of aniline derivatives. Understanding these effects is paramount for the rational design of novel therapeutics and advanced materials. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in harnessing the power of fluorination in their work.

Core Concepts: Inductive and Resonance Effects

The electronic behavior of substituents on an aromatic ring is primarily governed by the interplay of two fundamental phenomena: the inductive effect (σ-bond polarization) and the resonance effect (π-system delocalization).

-

Inductive Effect (I): This effect is transmitted through the sigma bond framework of the molecule. Due to its extreme electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. The trifluoromethyl group, with three highly electronegative fluorine atoms, exhibits an even more potent -I effect.

-

Resonance Effect (R): This effect involves the delocalization of lone pair electrons or pi electrons through the conjugated π-system of the benzene ring. The lone pairs on the fluorine atom can be donated to the aromatic ring, resulting in a +R (electron-donating) effect. In contrast, the trifluoromethyl group does not have lone pairs to donate and is considered to have a negligible resonance effect, though some hyperconjugation arguments have been made.

The net electronic impact of a substituent is a balance of these two opposing forces.

Figure 1: Inductive vs. Resonance Effects of -F and -CF3.

Quantitative Data Summary

The electronic effects of the fluorine and trifluoromethyl groups can be quantitatively assessed through various physicochemical parameters.

Basicity (pKa)

The basicity of the aniline nitrogen is a sensitive probe of the electronic effects of ring substituents. Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid.

| Compound | Substituent Position | pKa |

| Aniline | - | 4.60 |

| 2-Fluoroaniline | ortho | 3.20[1] |

| 3-Fluoroaniline | meta | 3.59[1] |

| 4-Fluoroaniline | para | 4.65[2] |

| 2-Trifluoromethylaniline | ortho | - |

| 3-Trifluoromethylaniline | meta | 3.5 (approx.) |

| 4-Trifluoromethylaniline | para | 2.75[3] |

Hammett Constants

Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent. The σm value primarily reflects the inductive effect, while the σp value is a combination of both inductive and resonance effects.

| Substituent | σm | σp |

| -F | 0.34 | 0.06 |

| -CF3 | 0.43 | 0.54 |

Dipole Moments

The dipole moment of a molecule is a measure of its overall polarity and is influenced by the vector sum of individual bond dipoles.

| Compound | Dipole Moment (Debye) |

| Aniline | 1.53 |

| 2-Fluoroaniline | Not readily available |

| 3-Fluoroaniline | 3.71 (Calculated)[3] |

| 4-Fluoroaniline | 2.48[3] |

| 2-Trifluoromethylaniline | Not readily available |

| 3-Trifluoromethylaniline | Not readily available |

| 4-Trifluoromethylaniline | 4.3[4] |

Note: Experimental dipole moments for 2-fluoroaniline, 2-trifluoromethylaniline, and 3-trifluoromethylaniline are not widely reported. Computational methods can provide estimates for these values.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the aniline derivative with a standard acid or base, monitoring the pH change with a pH meter.

Materials:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Aniline derivative sample (approx. 0.1 mmol)

-

Deionized water

-

Methanol (optional, for poorly soluble compounds)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the aniline derivative and dissolve it in 50 mL of deionized water (or a water-methanol mixture if necessary).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Titration: Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis: FT-IR and NMR

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sample Preparation:

-

Liquid Samples: A thin film of the liquid aniline can be placed between two KBr or NaCl plates.

-

Solid Samples: A KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Characteristic Bands for Anilines:

-

N-H Stretch: Primary anilines show two bands in the region of 3300-3500 cm⁻¹.

-

C-N Stretch: Aromatic amines typically show a C-N stretching band between 1250 and 1335 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.

-

C-CF3 Stretch: Multiple strong bands are often observed in the 1100-1350 cm⁻¹ region.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds.

Sample Preparation:

-

Dissolve 5-10 mg of the fluorinated aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

The spectrometer is tuned to the ¹⁹F frequency.

-

A standard one-pulse experiment is typically sufficient.

-

Chemical shifts are referenced to an external or internal standard, commonly CFCl₃ (0 ppm).

Expected Chemical Shifts:

-

Aryl-F: -100 to -140 ppm

-

Aryl-CF₃: -55 to -70 ppm

Role in Drug Development

The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to modulate the properties of drug candidates.

Figure 2: Fluorination in the Drug Discovery Workflow.

Synthesis of Trifluoromethylated Anilines

A common method for the introduction of a trifluoromethyl group onto an aniline ring is through the trifluoromethylation of a corresponding aniline precursor.

Figure 3: General Synthesis of Trifluoromethylated Anilines.

References

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(trifluoromethyl)aniline, a fluorinated aromatic amine, has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the development of novel therapeutics.

Introduction and Historical Context

While a definitive seminal publication marking the first synthesis of this compound (CAS Number: 69409-98-9) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The strategic incorporation of fluorine into organic molecules gained significant traction in the mid-20th century, driven by the profound impact of fluorination on the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. The trifluoromethyl group, in particular, has been a cornerstone of this revolution.

The development of synthetic methodologies to introduce fluorine and trifluoromethyl groups onto aromatic rings paved the way for the creation of a vast array of fluorinated building blocks, including this compound. Its utility as a precursor for pharmaceuticals and agrochemicals has led to the development of various patented synthetic routes, ensuring its commercial availability for research and development.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₄N | [1][2][3][4] |

| Molecular Weight | 179.11 g/mol | [1][2][3][4] |

| Appearance | Colorless to faint yellow liquid/solid | [1][3][4] |

| Boiling Point | 55 °C at 0.3 mmHg; 172.8±40.0 °C at 760 mmHg | [1][5] |

| Density | 1.4±0.1 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.4650 | [3] |

| pKa | 1.37±0.10 (Predicted) | [3] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.27 (m, 2H), 6.82 (m, 1H), 4.05 (bs, 2H) | [3] |

| Mass Spectrum (MS) | m/z = 180 [M + H]⁺ | [3] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed, primarily focusing on efficiency, scalability, and the use of readily available starting materials. Two common approaches are detailed below.

Synthesis from p-Trifluoromethylaniline

A patented method describes a two-step synthesis starting from para-trifluoromethylaniline. This process involves a selective chlorination followed by a fluorination reaction.[6]

Experimental Workflow:

Detailed Experimental Protocol:

-

Step 1: Selective Chlorination: To a solution of para-trifluoromethylaniline in a suitable solvent, dimethyl sulfoxide (DMSO) is added to catalyze and activate a chlorinating agent. The reaction is carried out under controlled temperature to achieve selective chlorination at the 3-position, yielding 3-chloro-4-aminotrifluorotoluene.

-

Step 2: Fluorination Reaction: The resulting 3-chloro-4-aminotrifluorotoluene is subjected to a fluorination reaction. This typically involves a nucleophilic aromatic substitution (SNAr) where the chlorine atom is displaced by a fluoride ion.

-

Step 3: Purification: The crude product is then purified by salification, followed by neutralization and extraction to afford pure this compound.

Synthesis from 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Another common method involves the conversion of 2-fluoro-4-(trifluoromethyl)benzoic acid to the corresponding aniline.[3]

Experimental Workflow:

Detailed Experimental Protocol:

-

Reaction Setup: 2-Fluoro-4-(trifluoromethyl)benzoic acid (1.00 eq.) and copper(I) chloride (0.03 eq.) are dissolved in tert-butanol.

-

Addition of Reagents: Triethylamine (1.10 eq.) is added dropwise at room temperature. The reaction mixture is then heated to 50 °C, and diphenylphosphoryl azide (DPPA, 1.05 eq.) is added dropwise at 50-60 °C.[3]

-

Reaction Progression: The reaction mixture is heated at 80-85 °C overnight.[3]

-

Workup: After the reaction is complete, the solution is concentrated under reduced pressure. The residue is dissolved in water and filtered. The filtrate is extracted with ethyl acetate, and the organic layer is dried with anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The residue is dissolved in tert-butyl methyl ether (TBME), and HCl gas is passed through the solution for 2 hours. The resulting solid is collected, dissolved in water, and basified with 2M NaOH solution. The aqueous solution is then extracted with TBME. The organic layer is dried and concentrated under reduced pressure to yield this compound as a red oil (58% yield).[3]

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the pharmaceutical industry due to the advantageous properties conferred by its fluorine substituents. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups influences the reactivity of the aniline and the properties of the resulting molecules.

Synthesis of Heterocyclic Compounds

A primary application of this aniline derivative is in the synthesis of bicyclic and tricyclic heterocycles, which are common scaffolds in many biologically active compounds.[1] The ortho-substituted fluorine atom is susceptible to nucleophilic aromatic substitution, making it an excellent precursor for compounds such as:

-

Quinoxalines: These nitrogen-containing bicyclic heterocycles are known to exhibit a wide range of biological activities.[1]

-

Quinolines: Another important class of heterocyclic compounds with diverse pharmacological properties.[1]

-

Benzoimidazotriazines and other tricyclic systems: These complex heterocyclic structures are often explored in the development of novel therapeutic agents.[1]

Logical Relationship for Heterocycle Synthesis:

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a key building block in the synthesis of various APIs. For instance, it can be utilized in the synthesis of ocfentanil derivatives, which are investigated for their analgesic properties.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in drug discovery and materials science. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic routes to this molecule are well-established, ensuring its accessibility for research and development. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of this compound as a key building block is expected to increase.

References

A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Commercial Availability, and Application of a Key Building Block in Medicinal Chemistry

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and pharmacologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 69409-98-9[1] |

| Molecular Formula | C₇H₅F₄N[1] |

| Molecular Weight | 179.11 g/mol [1] |

| Appearance | Solid[1] |

| Boiling Point | 55 °C at 0.3 Torr[2] |

| Density | ~1.383 g/cm³ (predicted)[2] |

| Refractive Index | ~1.4650 (predicted)[2] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. Purity levels are typically high, often exceeding 98%. The following table summarizes a selection of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | AldrichCPR | 1 g[1] |

| Ossila | >98% | Gram to kilogram quantities[3] |

| CD Chemical Group Limited | 99% | 1 kg, 5 kg, 100 kg, 1000 kg[2] |

| CONIER CHEM AND PHARMA LIMITED | 99% | 1 kg[2] |

| Career Henan Chemical Co. | 98% | 1 kg[2] |

| Neostar United (Changzhou) Industrial Co., Ltd. | 99% | 1 kg, 5 kg, 100 kg, 1000 kg[2] |

| Capot Chemical Co., Ltd. | >98% (GC) | 1 g, 1 kg, 100 kg[2] |

| Fuxin Pharmaceutical | 99% | 1 kg, 25 kg, or as required[2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Curtius rearrangement of 2-fluoro-4-(trifluoromethyl)benzoic acid.[2]

Experimental Protocol: Synthesis from 2-Fluoro-4-(trifluoromethyl)benzoic acid

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzoic acid

-

tert-Butanol (t-BuOH)

-

Copper(I) chloride (CuCl)

-

Triethylamine (TEA)

-

Diphenylphosphoryl azide (DPPA)

-

Ethyl acetate

-

tert-Butyl methyl ether (TBME)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (gas)

-

2M Sodium hydroxide solution (NaOH)

Procedure:

-

Dissolve 2-fluoro-4-(trifluoromethyl)benzoic acid (1.00 eq.) and CuCl (0.03 eq.) in t-BuOH.

-

Slowly add triethylamine (1.10 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 50 °C.

-

Slowly add diphenylphosphoryl azide (1.05 eq.) dropwise at 50-60 °C.

-

Heat the reaction mixture at 80-85 °C overnight.

-

Upon completion, concentrate the solution under reduced pressure.

-

Dissolve the residue in water and filter.

-

Extract the filtrate with ethyl acetate.

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the residue in tert-butyl methyl ether (TBME) and bubble HCl gas through the solution for 2 hours.

-

Collect the resulting solid by filtration.

-

Dissolve the solid in water and basify with 2M NaOH solution.

-

Extract the aqueous solution with TBME.

-

Dry the organic layer and concentrate under reduced pressure to yield this compound.[2]

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various heterocyclic structures and drug candidates.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A general method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

-

This compound (as the o-phenylenediamine derivative)

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Toluene

-

Catalyst (e.g., alumina-supported heteropolyoxometalate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

To a mixture of this compound (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter to remove the catalyst.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the desired quinoxaline derivative.

Precursor to Ocfentanil Derivatives

Ocfentanil is a potent opioid analgesic, and its derivatives are of interest in drug discovery. The synthesis of such fentanyl analogs often involves the reductive amination of a piperidone with an aniline, followed by acylation.

Caption: Conceptual workflow for the synthesis of an ocfentanil derivative.

Role in the Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of inflammatory and neurological disorders. Several classes of P2X7 antagonists have been developed, and substituted anilines are often key building blocks in their synthesis.

The P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events with significant physiological consequences. Understanding this pathway is crucial for the rational design of P2X7 antagonists.

Caption: P2X7 receptor signaling cascade.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility in the synthesis of diverse heterocyclic systems, including those with potent activity as P2X7 receptor antagonists, underscores its importance for researchers in medicinal chemistry. The detailed synthetic protocols and understanding of its role in key signaling pathways provided in this guide aim to facilitate its application in the ongoing quest for novel and effective therapeutics.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Fluoro-4-(trifluoromethyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-4-(trifluoromethyl)aniline (CAS Number: 69409-98-9). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Section 1: Chemical and Physical Properties

This compound is a fluorinated aniline derivative used as a building block in the synthesis of various chemical compounds, including active pharmaceutical ingredients and dyes.[1] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₅F₄N[2] |

| Molecular Weight | 179.11 g/mol [2][3] |

| Appearance | Solid or clear colorless to yellow or brown liquid |

| Boiling Point | 55 °C at 0.3 Torr[4][5] |

| Density | Approximately 1.383 g/cm³[2][4][5] |

| Storage Temperature | 2-8°C under an inert gas (e.g., Nitrogen or Argon)[2][4][5] |

Section 2: Hazard Identification and Safety Precautions

Understanding the hazards associated with this compound is fundamental to its safe handling. This compound is classified as hazardous and requires careful management in a laboratory setting.

GHS Hazard Classification:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3] |

Signal Word: Warning [3]

Hazard Pictogram:

Section 3: Safe Handling and Storage Protocols

To minimize exposure and ensure the stability of the compound, strict handling and storage procedures must be followed.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][8]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7]

-

Take precautionary measures against static discharge.[10]

Storage Requirements:

-

Keep the container tightly closed and sealed until ready for use.[12]

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2][4][5]

-

Keep away from incompatible materials such as strong oxidizing agents.[8][11]

Section 4: First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9][11] |

Section 5: Experimental and Spill Response Workflows

Visual workflows provide a clear and logical sequence of steps for both routine handling and emergency situations.

Experimental Workflow:

This diagram outlines the standard operating procedure for the safe handling of this compound during a typical laboratory experiment.

Spill Response Protocol:

In the event of a spill, a systematic and calm response is necessary to ensure safety and proper cleanup.

Section 6: Spill Cleanup and Waste Disposal